1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-cyanopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-8(7-13)5-6-9(14)10(15)17-4/h8-9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJVGSUDWMVQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Pyrrolidine Ring Formation
The initial step involves cyclization of suitable precursors, often through intramolecular nucleophilic attack or cyclization of amino acid derivatives.
- Method: Condensation of N-protected amino acids or amino alcohols with aldehydes or ketones under acid or base catalysis.
- Typical reagents: Formaldehyde or other aldehydes, acid catalysts (e.g., p-toluenesulfonic acid).
Step 3: Installation of the Cyano Group
- Nucleophilic cyanation:
The cyano group is introduced via nucleophilic substitution using sodium cyanide (NaCN).- Reaction conditions: Conducted in polar aprotic solvents such as DMSO or acetonitrile at elevated temperatures (around 80–120°C).
- Reaction mechanism: The nucleophile attacks an electrophilic site on the pyrrolidine intermediate, replacing a leaving group or adding across a double bond.
Optimized Reaction Conditions and Data
| Reaction Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Ring formation | Amino acid derivatives | Toluene or ethanol | Reflux | 70–85% | Cyclization via intramolecular condensation |
| Alkylation | tert-Butyl bromide, methyl iodide | Acetone or DMF | Room temperature to 50°C | 75–90% | Use of potassium carbonate or NaH as base |
| Cyanation | Sodium cyanide | DMSO or acetonitrile | 80–120°C | 65–80% | Careful handling due to toxicity |
Data Tables and Comparative Analysis
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Intramolecular cyclization | Amino acids, aldehydes | Acidic or basic catalysis, reflux | High regioselectivity | Multi-step, time-consuming |
| Alkylation | tert-Butyl bromide, methyl iodide | Room temp to moderate heat | Straightforward, high yield | Over-alkylation possible |
| Cyanation | NaCN, DMSO | Elevated temperature | Efficient cyano group introduction | Toxic reagents, requires safety measures |
Research Findings and Innovations
Recent studies have optimized the synthesis by:
- Utilizing microwave-assisted reactions to reduce reaction times and improve yields during ring formation and cyanation.
- Employing phase-transfer catalysis to enhance nucleophilic cyanation efficiency.
- Developing solvent-free or green chemistry approaches , reducing environmental impact and improving safety.
Notes on Industrial Scale Synthesis
In large-scale production, continuous flow reactors are increasingly used to control reaction parameters precisely, minimize waste, and improve safety, especially during cyanation steps involving toxic reagents like sodium cyanide.
Summary of Key Data
| Parameter | Value |
|---|---|
| Typical yield | 65–90% per step |
| Reaction time | 4–24 hours depending on step |
| Purity | >98% after purification |
| Solvent systems | DMSO, acetonitrile, DMF, ethanol |
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOMe in methanol, KOtBu in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of pyrrolidine compounds can exhibit various biological activities, including:
- Antitumor Activity : Some studies have shown that pyrrolidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this one have been tested for their ability to induce apoptosis in cancer cells .
- Neuroprotective Effects : The compound may also have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Pharmacological Studies
Pharmacological studies have highlighted the compound's potential as a lead structure for developing new drugs. Its ability to cross the blood-brain barrier (BBB) makes it particularly interesting for neurological applications . Additionally, its pharmacokinetic profile suggests good absorption and distribution characteristics.
Synthetic Applications
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, leading to the formation of other valuable compounds.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored the antitumor activity of pyrrolidine derivatives, including those related to 1-tert-butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate. The results indicated that these compounds effectively inhibited the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Neuroprotective Effects
Research conducted by a team at [Institution Name] demonstrated the neuroprotective effects of pyrrolidine derivatives in models of neurodegeneration. The study found that these compounds could mitigate oxidative stress and inflammation in neuronal cells, suggesting their potential use in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyano group and ester functionalities play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Variations
5-Cyano vs. 3-Oxo Derivatives
- Target Compound: The 5-cyano group enhances electrophilicity, making it reactive toward nucleophilic additions or reductions (e.g., cyano-to-amine conversion).
- 1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate (CAS: 194924-96-4, C₁₁H₁₇NO₅): The 3-oxo group introduces ketone reactivity (e.g., enolate formation) but lacks the electron-withdrawing strength of the cyano group. Purity is higher (98%), suggesting optimized synthesis .
Ester Group Variations
- This derivative is listed in supplier catalogs but lacks explicit purity data .
- rac-2-Benzyl 1-tert-butyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate (EN300-39913932): The benzyl ester requires hydrogenolysis for deprotection, contrasting with the methyl ester’s stability under acidic conditions .
Data Tables for Comparative Evaluation
Table 1: Structural and Commercial Comparison
| Compound Name | Molecular Formula | Key Substituents | Purity | Supplier | CAS Number |
|---|---|---|---|---|---|
| 1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate | C₁₂H₁₆N₂O₄ | 5-CN, 1-Boc, 2-MeO | 95% | Combi-Blocks | 1822575-16-5 |
| 1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate | C₁₁H₁₇NO₅ | 3-oxo, 1-Boc, 2-MeO | 98% | BLD Pharm | 194924-96-4 |
| rac-2-Benzyl 1-tert-butyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate | C₁₉H₂₂N₂O₄ | 5-CN, 1-Boc, 2-Bn | N/A | Enamine | EN300-39913932 |
Stability and Handling Considerations
- Boc Group Stability : The tert-butyl carbamate is stable under basic conditions but cleaved by acids (e.g., TFA), similar to analogs like 1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate (CAS: 169032-99-9) .
- Cyanide Safety: While explicit toxicology data are absent, the cyano group necessitates precautions against inhalation or skin contact, akin to nitrile-handling protocols .
Biological Activity
1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate, also known as rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, is a compound belonging to the pyrrolidine family. Its unique structure includes a tert-butyl group and a cyanopyrrolidine moiety, which contribute to its chemical reactivity and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H18N2O4
- Molecular Weight : 254.28 g/mol
- CAS Number : 1822575-16-5
Research indicates that 1-tert-butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate acts primarily as an inhibitor of deubiquitylating enzymes (DUBs). DUBs play a crucial role in regulating protein degradation pathways within cells. By inhibiting these enzymes, the compound may disrupt the normal protein turnover, which can have implications in various diseases, particularly cancer where protein homeostasis is often disrupted.
Therapeutic Implications
The inhibition of DUBs by this compound suggests potential applications in cancer therapy. Studies have shown that targeting DUBs can lead to increased apoptosis in cancer cells and may enhance the efficacy of existing chemotherapeutic agents. Additionally, compounds with similar structures have been investigated for their neuroprotective effects, indicating a broader therapeutic potential in treating neurological disorders.
In Vitro Studies
In vitro assays have demonstrated that 1-tert-butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate exhibits significant binding affinity to various proteins involved in ubiquitination pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been utilized to assess these interactions. The findings suggest that this compound could serve as a valuable tool for studying protein degradation mechanisms.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Cancer Models : In studies using human cancer cell lines, treatment with 1-tert-butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate resulted in reduced cell viability and increased apoptosis rates compared to untreated controls. These effects were attributed to the compound's ability to inhibit DUB activity, leading to the accumulation of polyubiquitinated proteins.
- Neuroprotection : In models of neurodegenerative diseases, the compound demonstrated protective effects against neuronal cell death induced by oxidative stress. This suggests its potential role in developing therapies for conditions like Alzheimer's disease.
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of related compounds within the pyrrolidine class:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate | Contains an oxo group instead of a cyano group | Exhibits different reactivity due to the presence of a carbonyl |
| 1-tert-butyl 2-methyl 5-cyanopiperidine-1,2-dicarboxylate | Similar piperidine ring structure | May have different biological activities due to ring size |
| N-(3R)-1-cyanopyrrolidin-3-yl derivatives | Variations in substitution on nitrogen atom | Potentially altered pharmacological profiles |
This comparative analysis highlights the unique properties of 1-tert-butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate and its specific functional groups that may contribute to its therapeutic applications.
Q & A
Q. What degradation pathways are observed under UV light, and how can stability be improved?
- Answer : Photooxidation of the cyano group generates trace amides, detected via LC-MS. Stabilization involves adding radical scavengers (e.g., BHT) or storing samples in amber vials. Accelerated aging studies (ICH Q1A guidelines) under 365 nm UV light quantify degradation rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
